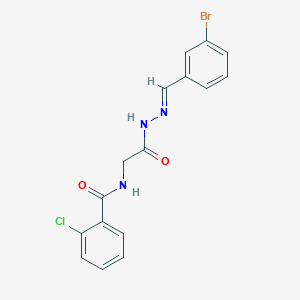![molecular formula C15H14FN3O B11118394 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea](/img/structure/B11118394.png)
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of the fluorophenyl group and the urea linkage. Common reagents used in these reactions include various halogenated compounds, amines, and isocyanates. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl ring, using reagents like sodium hydroxide or other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, resulting in the formation of amines and carboxylic acids.
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:
1,5,6,7-Tetrahydro-2H-cyclopenta[b]pyridin-2-one: This compound shares a similar cyclopenta[b]pyridine core but lacks the fluorophenyl urea moiety.
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one: Another related compound used in the synthesis of pharmaceutical agents.
3,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: This compound features a thieno[2,3-d]pyrimidin ring, highlighting the diversity of structures within this chemical family.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14FN3O |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C15H14FN3O/c16-12-5-1-2-6-14(12)19-15(20)18-11-8-10-4-3-7-13(10)17-9-11/h1-2,5-6,8-9H,3-4,7H2,(H2,18,19,20) |
InChI Key |
XRBUCKLSCAANEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {3-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-oxoimidazolidin-1-yl}acetate](/img/structure/B11118311.png)
methanone](/img/structure/B11118312.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B11118325.png)
![2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide](/img/structure/B11118332.png)
![2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide](/img/structure/B11118338.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11118339.png)


![Methyl 2-{[(5-bromofuran-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11118372.png)

![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11118377.png)
![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11118378.png)

![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11118390.png)
